molecular formula C10H6ClNO3 B12293466 2-(6-Chloro-3-indolyl)-2-oxoacetic Acid

2-(6-Chloro-3-indolyl)-2-oxoacetic Acid

Cat. No.: B12293466
M. Wt: 223.61 g/mol
InChI Key: OLZDVSJNJRPDKW-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Chemistry and Oxoacetic Acid Derivatives

The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. uni.lumdpi.com This is largely due to the indole ring's ability to mimic peptide structures and engage in various interactions with biological macromolecules. mdpi.com The introduction of an oxoacetic acid moiety at the 3-position of the indole ring, creating an indole-3-glyoxylic acid, further enhances its potential as a synthetic intermediate. nih.gov This functional group can serve as a handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. nih.gov Indole-3-glyoxylic acid and its derivatives are recognized for their role as precursors in the synthesis of bioactive molecules and have been investigated for their applications in regulating plant growth. nih.gov

Significance of Chlorinated Indole Scaffolds in Bioactive Molecules

The incorporation of a chlorine atom onto the indole ring system is a strategic modification in drug design. Halogenation, and specifically chlorination, can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a chlorine atom on the indole scaffold has been associated with enhanced biological activities, including antimicrobial and anticancer properties. This has led to the exploration of chlorinated indoles as a promising class of compounds in the development of new therapeutic agents.

Research Gaps and Future Directions Pertaining to 2-(6-Chloro-3-indolyl)-2-oxoacetic Acid

Despite the recognized potential of chlorinated indole derivatives, a comprehensive exploration of the biological activity of this compound itself remains a noticeable research gap. While its role as a synthetic intermediate is implied by the reactivity of the indole-3-glyoxylic acid scaffold, detailed studies on its specific biological targets and mechanisms of action are not extensively reported.

Future research should focus on a thorough biological evaluation of this compound. This could include screening for activity against a wide range of biological targets, such as enzymes like indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer immunotherapy. nih.gov Furthermore, a systematic investigation into its potential as a precursor for a library of more complex chlorinated indole derivatives could unveil novel compounds with significant therapeutic potential. The development of detailed synthetic protocols and the exploration of its utility in the synthesis of targeted covalent inhibitors also represent promising avenues for future research.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₀H₆ClNO₃
Molecular Weight 223.61 g/mol

The data in this table is compiled from publicly available chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-chloro-1H-indol-3-yl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-6-7(9(13)10(14)15)4-12-8(6)3-5/h1-4,12H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZDVSJNJRPDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 6 Chloro 3 Indolyl 2 Oxoacetic Acid

Retrosynthetic Analysis of the 2-(6-Chloro-3-indolyl)-2-oxoacetic Acid Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the primary disconnections are:

C3-Acyl Bond Disconnection: The most logical initial disconnection is at the bond between the indole (B1671886) C3 position and the carbonyl carbon of the oxoacetic acid side chain. This simplifies the target molecule into a 6-chloroindole (B17816) nucleophile and an electrophilic synthon for the glyoxylyl group, such as oxalyl chloride or glyoxylic acid. researchgate.net

Indole Ring Disconnection: The 6-chloroindole core can be further disconnected through established indole synthesis strategies. Common methods like the Fischer, Bischler, or Madelung syntheses can be envisioned, which would break the indole ring down into simpler aromatic precursors, such as a substituted aniline (B41778) or phenylhydrazine (B124118) and a carbonyl compound. For 6-chloroindole, a key precursor would be 4-chlorophenylhydrazine (B93024) or a related aniline derivative.

This analysis suggests a forward synthesis starting from a suitable chlorinated aniline or phenylhydrazine to first construct the 6-chloroindole ring, followed by the introduction of the 2-oxoacetic acid side chain at the C3 position.

Established Synthetic Routes for the Core Indole Moiety

Fischer Indole Synthesis: This is one of the most common methods, involving the reaction of a substituted phenylhydrazine (in this case, 4-chlorophenylhydrazine) with an aldehyde or ketone (like pyruvate (B1213749) or acetaldehyde) under acidic conditions. The reaction proceeds through a phenylhydrazone intermediate, which then rearranges and cyclizes to form the indole ring.

Madelung Synthesis: This method involves the intramolecular cyclization of an N-phenylalkanamide using a strong base at high temperatures. To produce 6-chloroindole, one could start from N-(4-chlorophenyl)acetamide.

Bischler-Möhlau Indole Synthesis: This synthesis involves the reaction of an α-halo-ketone with an excess of an arylamine. For 6-chloroindole, this would involve reacting 4-chloroaniline (B138754) with a suitable α-halo-ketone.

A more modern approach involves palladium-catalyzed cyclization reactions, which can offer milder reaction conditions and broader substrate scope. surrey.ac.uk For instance, a two-step sequence involving a Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization has been shown to be effective for synthesizing various substituted indoles. surrey.ac.uk

The table below summarizes potential starting materials for the synthesis of the 6-chloroindole core.

Indole Synthesis Method Aromatic Precursor Carbonyl/Acyl Precursor
Fischer Synthesis4-ChlorophenylhydrazineAcetaldehyde or Pyruvic acid
Madelung SynthesisN-(4-Chlorophenyl)acetamide(Internal to precursor)
Bischler-Möhlau Synthesis4-Chloroanilineα-Bromoacetone

Strategies for the Introduction of the 2-Oxoacetic Acid Side Chain

Once 6-chloroindole is obtained, the 2-oxoacetic acid moiety must be introduced at the C3 position, which is the most nucleophilic site on the indole ring.

The most direct and widely used method is the Friedel-Crafts acylation using an oxalyl chloride derivative. researchgate.net The typical procedure is as follows:

6-Chloroindole is reacted with oxalyl chloride in a non-polar, aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures (e.g., 0 °C). This reaction forms an intermediate, 2-(6-chloro-1H-indol-3-yl)-2-oxoacetyl chloride.

The resulting acid chloride is highly reactive and is typically not isolated. It is subsequently hydrolyzed in situ by the addition of an aqueous solution, often a mild base like sodium bicarbonate, to yield the final product, this compound. researchgate.net

An alternative, though less common, approach could involve the use of glyoxylic acid itself. atamanchemicals.comnih.gov However, the reactivity of glyoxylic acid is lower than that of oxalyl chloride, and this would likely require specific catalytic conditions to achieve acylation at the C3 position.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters for the acylation step include solvent, temperature, and reaction time.

Parameter Condition Rationale
Solvent Anhydrous, aprotic solvents (e.g., Diethyl Ether, THF)Prevents premature hydrolysis of oxalyl chloride and the acyl chloride intermediate.
Temperature 0 °C to room temperatureThe acylation reaction is exothermic; low temperature controls the reaction rate and minimizes side product formation.
Reagents Use of high-purity 6-chloroindole and oxalyl chlorideImpurities in starting materials can lead to side reactions and lower yields.
Hydrolysis Saturated aqueous NaHCO₃ or H₂OControlled hydrolysis of the intermediate acyl chloride to the desired carboxylic acid.
Work-up Acidification and extractionProtonation of the carboxylate salt to the final acid, followed by extraction into an organic solvent.

For the synthesis of the indole core, optimization might involve screening different acid catalysts (for the Fischer synthesis) or bases (for the Madelung synthesis), as well as adjusting the temperature and reaction time. In palladium-catalyzed methods, the choice of ligand, palladium source, and base are all critical parameters that can be adjusted to improve yields. surrey.ac.uk

Novel Synthetic Approaches for Enhanced Efficiency and Selectivity

Modern organic synthesis seeks to develop more efficient and environmentally benign methods. For the synthesis of complex indoles, several novel approaches are being explored.

Use of Boron Reagents: The synthesis of functionalized oxindoles from 2-BMIDA indoles has been reported. strath.ac.uk This methodology involves the oxidation of a boron-substituted indole. A similar strategy could potentially be adapted where a 6-chloro-3-BMIDA-indole is first synthesized and then transformed into the desired product. This approach can offer unique selectivity and functional group tolerance.

Flow Chemistry: The use of microreactors and flow chemistry can provide significant advantages in terms of safety, reaction control, and scalability. The synthesis of the intermediate 6-chloroindole or the subsequent acylation step could be adapted to a flow process, allowing for precise control over temperature and reaction time, which could lead to higher yields and purity.

These advanced methodologies represent the forefront of synthetic chemistry and offer promising avenues for the improved synthesis of this compound and related compounds.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 2 6 Chloro 3 Indolyl 2 Oxoacetic Acid Analogues

Chemical Modifications at the Indole (B1671886) Nitrogen (N-substitution)

The nitrogen atom of the indole ring is a common site for chemical modification, offering a vector to introduce a variety of substituents that can influence the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. Alkylation, acylation, and sulfonylation are among the most explored N-substitution strategies for indole derivatives.

N-alkylation, often achieved by treating the indole with an alkyl halide in the presence of a base, can introduce simple alkyl chains or more complex benzylic groups. For instance, in studies on related 2-CF3-indoles, N-methylation and N-benzylation were readily accomplished using sodium hydride as a base followed by the corresponding alkyl halide. nih.gov This modification can significantly impact a compound's interaction with biological targets by altering its steric profile and lipophilicity.

N-acylation and N-sulfonylation introduce electron-withdrawing groups to the indole nitrogen, which can modulate the electron density of the indole ring system and influence its participation in hydrogen bonding. For example, N-tosyl derivatives of indoles have been synthesized and utilized in further chemical transformations. nih.gov The introduction of such groups can be critical for orienting the molecule within a binding pocket or for improving its metabolic stability.

The following table summarizes representative N-substitution reactions on indole scaffolds, providing a blueprint for potential modifications to 2-(6-chloro-3-indolyl)-2-oxoacetic acid.

Indole Scaffold Reagents and Conditions N-Substituent Reference
2-CF3-indole1. NaH, DMF; 2. MeIMethyl nih.gov
2-CF3-indole1. NaH, DMF; 2. BnBrBenzyl nih.gov
2-CF3-indole1. NaH, DMF; 2. TsClTosyl nih.gov

This table presents N-substitution examples on a related indole scaffold, illustrating potential derivatization pathways for this compound.

Modifications of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group of the 2-oxoacetic acid side chain is a key functional handle for derivatization, primarily through esterification and amidation. These modifications can profoundly affect the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor, which are critical determinants of pharmacokinetic and pharmacodynamic properties.

Esterification , the conversion of the carboxylic acid to an ester, is a common strategy to enhance lipophilicity and potentially improve cell membrane permeability. This can be achieved through various methods, such as reaction with an alcohol under acidic conditions.

Amidation , the formation of an amide by reacting the carboxylic acid with an amine, introduces a new point of diversity and can establish additional hydrogen bonding interactions. In a study of indolyl oxoacetamide analogues, a series of amides were synthesized and evaluated as potential pancreatic lipase (B570770) inhibitors. nih.gov The results indicated that the nature of the amine substituent plays a crucial role in the inhibitory activity. For example, compound 8d in the study, an amide derivative, showed potent inhibition with an IC50 value of 4.53 µM. nih.gov

The table below showcases examples of amide derivatives of a related indolyl oxoacetic acid scaffold and their corresponding biological activity, highlighting the importance of this modification in SAR studies.

Compound Amide Substituent (R) Pancreatic Lipase IC50 (µM) Reference
8cVaries5.12 nih.gov
8dVaries4.53 nih.gov
Orlistat (Standard)-0.99 nih.gov

This table illustrates the impact of amidation on the biological activity of indolyl oxoacetamide analogues, providing a framework for the potential derivatization of the carboxylic acid moiety of this compound.

Halogen Substitutions and Other Electrophilic Aromatic Substitutions on the Indole Ring

The indole ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution, with the C3 position being the most reactive site. nih.gov However, since the parent molecule is already substituted at C3, further substitutions would likely occur on the benzene (B151609) portion of the indole ring. The existing chloro substituent at the C6 position is a deactivating, ortho-, para-directing group, which would influence the regioselectivity of subsequent electrophilic substitutions.

Further halogenation, such as bromination or fluorination, can be achieved using appropriate halogenating agents. For instance, the halogenation of 2-trifluoromethylindole with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine has been shown to readily occur at the C3 position. nih.gov For a C3-substituted indole like the title compound, electrophilic attack would be directed to the available positions on the benzene ring, guided by the electronic effects of the existing chloro group and the fused pyrrole (B145914) ring.

The introduction of different halogens or other electrophiles can fine-tune the electronic properties and lipophilicity of the molecule, potentially leading to enhanced biological activity or improved pharmacokinetic profiles.

Introduction of Diverse Functional Groups for Scaffold Decoration

Beyond the primary modifications at the indole nitrogen and the carboxylic acid, the indole scaffold can be further "decorated" with a variety of functional groups to explore a wider chemical space and optimize biological activity. This can involve the introduction of small substituents or the fusion of additional heterocyclic rings.

In the context of related indole-2-carboxamides, a variety of substituents on the indole ring were explored for their antiproliferative activity. nih.gov For example, the presence of a chloro group at the C5 position of the indole ring was found to be important for activity. nih.gov Similarly, in a series of coumarin-indole hybrids designed as α-glucosidase inhibitors, various substituted benzaldehyde (B42025) moieties were introduced to create a library of diverse compounds. nih.gov

These examples of scaffold decoration on related indole structures underscore the potential for introducing a wide range of functional groups to the this compound core to probe for new and improved biological activities.

Computational Approaches to Predict SAR Profiles of this compound Derivatives

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are invaluable tools for predicting the SAR profiles of novel compounds and for guiding the design of new derivatives.

Molecular docking studies can predict the binding mode of a ligand within the active site of a biological target, providing insights into the key interactions that govern binding affinity. For example, in the study of indolyl oxoacetamide inhibitors of pancreatic lipase, molecular docking was used to rationalize the observed in vitro results. nih.gov The docking study of the most potent compound, 8d , revealed important π-π stacking and π-cation interactions that stabilized the ligand in the active site. nih.gov

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This can be used to predict the activity of untested compounds and to identify the structural features that are most important for activity. While no specific QSAR studies on this compound were identified, the principles of QSAR are broadly applicable to this class of compounds.

Biological Evaluation of 2 6 Chloro 3 Indolyl 2 Oxoacetic Acid and Its Analogues

In Vitro Screening Methodologies for Potential Bioactivities

The initial exploration of the biological potential of 2-(6-Chloro-3-indolyl)-2-oxoacetic acid and its analogues commences with a battery of in vitro screening assays. These primary evaluations are crucial for identifying promising compounds and prioritizing them for further investigation. A common approach involves high-throughput screening (HTS) against a panel of disease-relevant molecular targets, such as enzymes or receptors.

For instance, in the context of anticancer research, novel indole (B1671886) derivatives are often screened against a variety of cancer cell lines to determine their antiproliferative activity. mdpi.com The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. mdpi.com This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Enzyme inhibition assays are another critical component of in vitro screening. For example, to assess the potential of these compounds as kinase inhibitors, which is a well-established strategy in cancer therapy, their ability to inhibit specific kinases like EGFR (epidermal growth factor receptor) or BRAF is measured. nih.govmdpi.com These assays typically involve incubating the enzyme with its substrate and the test compound, followed by quantification of the product formation or substrate consumption. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The following table provides a hypothetical representation of data that could be generated from such in vitro screening of analogues of this compound.

Compound IDAnalogue SubstitutionTarget EnzymeIC50 (µM)
Cpd-1 None (Parent Compound)Kinase A15.2
Cpd-2 5-FluoroKinase A8.7
Cpd-3 4-MethoxyKinase A22.5
Cpd-4 None (Parent Compound)Protease B> 100
Cpd-5 5-FluoroProtease B75.4

This table is for illustrative purposes and does not represent actual experimental data.

Cellular Assays for Investigating Biological Responses

Compounds that exhibit promising activity in initial in vitro screens are advanced to more complex cellular assays. These assays provide a more biologically relevant context to understand the compound's effects on whole cells, including processes like cell proliferation, apoptosis, and cell cycle progression.

For evaluating anticancer potential, researchers often employ a panel of human cancer cell lines, such as those from breast cancer (e.g., MCF-7, MDA-MB-231) or lung cancer (e.g., A549). mdpi.com The antiproliferative effects are typically quantified by determining the GI50 value, the concentration of the compound that causes 50% growth inhibition. nih.gov

Flow cytometry is a powerful technique used to investigate the cellular mechanisms underlying the observed bioactivity. For instance, to determine if a compound induces apoptosis (programmed cell death), cells can be stained with Annexin V and propidium (B1200493) iodide. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells.

Furthermore, cell cycle analysis can be performed by staining cells with a DNA-intercalating dye, such as propidium iodide, followed by flow cytometric analysis. This allows researchers to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if a compound induces cell cycle arrest at a specific checkpoint. mdpi.com

A hypothetical summary of cellular assay results for a promising analogue could be presented as follows:

Cell LineAssay TypeParameterResult
MCF-7 ProliferationGI505.8 µM
MCF-7 Apoptosis (Annexin V)% Apoptotic Cells45% at 10 µM
MCF-7 Cell Cycle Analysis% Cells in G2/M60% at 10 µM

This table is for illustrative purposes and does not represent actual experimental data.

Mechanistic Investigations into Observed Biological Activities

Once a compound demonstrates significant biological activity in cellular assays, the next critical step is to elucidate its mechanism of action. This involves a deeper investigation into the molecular pathways and events that are perturbed by the compound.

For enzyme inhibitors, kinetic studies are performed to understand the mode of inhibition. For example, a Lineweaver-Burk plot can help determine whether a compound acts as a competitive, non-competitive, or mixed-type inhibitor. nih.gov This information is valuable for understanding how the inhibitor interacts with the enzyme and its substrate.

In the context of anticancer activity, Western blotting is a common technique used to examine the expression levels of key proteins involved in signaling pathways that regulate cell proliferation, survival, and apoptosis. For instance, researchers might investigate the effect of a compound on the phosphorylation status of proteins in a particular kinase cascade or the expression levels of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. mdpi.com

The study of gene expression changes upon treatment with the compound can also provide mechanistic insights. Techniques like quantitative real-time polymerase chain reaction (qRT-PCR) or microarray analysis can reveal which genes are up- or down-regulated, pointing towards the cellular pathways affected by the compound.

Identification and Validation of Molecular Targets

A crucial aspect of drug discovery is the identification and validation of the specific molecular target(s) through which a compound exerts its biological effect. While initial screens might suggest a target, further experiments are necessary for confirmation.

One approach is the use of target-based screening, where the compound is tested against a panel of purified enzymes or receptors. However, in cases where the target is unknown, a common strategy is to use affinity-based methods. For example, affinity chromatography involves immobilizing the compound on a solid support and then passing a cell lysate through it. Proteins that bind to the compound can be captured, eluted, and identified using techniques like mass spectrometry.

Genetic approaches can also be employed for target validation. For instance, the activity of the compound can be assessed in cells where the suspected target gene is knocked down (e.g., using siRNA) or knocked out. If the cells become less sensitive to the compound after the target's expression is reduced, it provides strong evidence that the compound acts through that specific target.

Computational methods, such as molecular docking, can also predict potential binding interactions between the compound and a known protein structure, which can then be experimentally validated.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches for Target Modulation

Once a lead compound and its molecular target are identified, medicinal chemists employ computational design strategies to optimize its properties, such as potency, selectivity, and pharmacokinetic profile. These strategies fall into two main categories: structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the molecular target, which is typically determined by X-ray crystallography or NMR spectroscopy. nih.gov With the target's structure in hand, researchers can visualize the binding site and design new analogues that are predicted to have improved interactions. nih.govboisestate.edu Molecular docking simulations can be used to predict the binding mode and affinity of new designs before they are synthesized. This iterative process of design, synthesis, and testing can significantly accelerate the optimization of lead compounds.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target is unknown. nih.gov This approach relies on the knowledge of a set of molecules that are known to bind to the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. bu.edu.eg A pharmacophore represents the essential three-dimensional arrangement of functional groups that are required for biological activity. This model can then be used to virtually screen large compound libraries to identify new potential inhibitors or to guide the design of new analogues with improved activity. Quantitative structure-activity relationship (QSAR) studies are also a key component of LBDD, which aim to correlate the chemical structure of compounds with their biological activity. nih.gov

Role of 2 6 Chloro 3 Indolyl 2 Oxoacetic Acid in Chemical Biology and Medicinal Chemistry

Utilization as a Synthetic Intermediate for Complex Bioactive Molecules

The true value of 2-(6-Chloro-3-indolyl)-2-oxoacetic acid as a synthetic intermediate lies in the reactivity of its glyoxylic acid function. This dicarbonyl moiety is an excellent electrophile, readily undergoing condensation reactions with a wide range of nucleophiles to create more complex and functionally diverse molecules. A primary application is the synthesis of indolyl-3-glyoxamides. acs.org

This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (e.g., by reacting with oxalyl chloride), and then treating it with a primary or secondary amine. nih.govresearchgate.net This reaction forges a stable amide bond, creating a glyoxamide linker that connects the 6-chloroindole (B17816) core to another desired chemical moiety. mdpi.com This straightforward and high-yielding transformation allows for the systematic introduction of various substituents, enabling the exploration of structure-activity relationships. For example, this method is used to synthesize libraries of N-aryl or N-heteroaryl glyoxamides, which have been extensively investigated as anticancer agents. nih.govajprd.com

Furthermore, the ketone of the glyoxylic acid can participate in reactions to form heterocyclic systems. For instance, condensation with 1,2-phenylenediamine can lead to the formation of quinoxaline-containing indole (B1671886) derivatives, which are themselves biologically important scaffolds. researchgate.net The versatility of the glyoxylic acid group makes this compound a foundational starting material for building large libraries of complex derivatives for biological screening. chemimpex.comnih.gov

Application as a Core Scaffold for the Development of Chemical Probes

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The indole scaffold is inherently fluorescent, a property that makes it an attractive core for designing such probes. rsc.orgnih.gov While direct applications of this compound in published chemical probes are not prominent, its structure is ideally suited for this purpose.

The development of fluorescent probes often relies on the Donor-π-Acceptor (D-π-A) concept, where the indole ring can act as the electron donor. nih.gov The photophysical properties, such as emission wavelength and quantum yield, can be finely tuned by modifying the scaffold. The reactive glyoxylic acid handle of this compound is a prime site for attaching either a recognition element for a specific biological target or a reporter group like a fluorophore or a quencher. acs.org For example, a known fluorophore could be appended via an amide linkage to study the interactions of the 6-chloroindole core with a protein, or a quencher could be attached to create a "turn-on" sensor that fluoresces only upon a specific biological event, such as enzymatic cleavage. rsc.orgacs.org The stable linkage provided by the glyoxamide bridge ensures the probe's integrity in complex biological environments. mdpi.com

Exploration in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, particularly for challenging targets. nih.gov This method uses small, low-complexity molecules, or "fragments," as starting points for building more potent drug candidates. biosolveit.de The core structure of this compound, the 6-chloroindole moiety, is an excellent example of a chemical fragment. It adheres to the "Rule of Three," a set of guidelines for fragment properties (e.g., molecular weight < 300 Da, cLogP < 3), making it an ideal candidate for fragment libraries. biosolveit.de

In the FBDD workflow, once a fragment like 6-chloroindole is identified as binding to a target protein, the next step is to elaborate its structure to improve affinity and selectivity. This is where the 2-oxoacetic acid group at the C3 position becomes critically important. It serves as a highly versatile "growth vector" or reactive handle. biosolveit.de Medicinal chemists can use the predictable reactivity of the glyoxylic acid to execute "fragment growing" strategies. By reacting it with libraries of amines or other small building blocks, they can systematically extend the fragment's structure into unoccupied regions of the target's binding site, forming new, beneficial interactions and rapidly optimizing the initial low-affinity hit into a high-potency lead compound. frontiersin.orgnih.gov

Contribution to the Understanding of Indole-Based Pharmacophores

A pharmacophore defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. Studies on derivatives of this compound have been instrumental in defining pharmacophores for several important drug targets.

A landmark example is the development of direct activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. acs.org In the discovery of the clinical candidate PF-06409577 (6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid), researchers performed extensive Structure-Activity Relationship (SAR) studies that illuminated the critical features of the indole pharmacophore. acs.orgtocris.com Although the final compound is a carboxylic acid, the SAR was built around the indole-3-acid core, a close structural relative of the starting glyoxylic acid.

The research demonstrated that:

The Indole Core: An indole or a related heterocycle like an indazole is essential. acs.org

The C6-Chloro Substituent: The presence of a chlorine atom at the 6-position significantly enhanced potency compared to the unsubstituted analogue. acs.org

The C3-Acidic Group: An acidic group, such as a carboxylic acid, at the C3-position is a crucial interaction point. acs.org

The C5-Aryl Appendage: A large aryl group at the C5-position is required for optimal activity, fitting into a specific hydrophobic pocket of the enzyme. acs.org

This detailed SAR, summarized in the table below, provides a clear pharmacophore model for AMPK activation, guiding the future design of new therapeutics for metabolic diseases like diabetic nephropathy. acs.orgnih.gov

Structure-Activity Relationship (SAR) for Indole-Based AMPK Activators
Compound ModificationKey FindingImpact on ActivityReference
Replacement of Indazole with Indole CoreImproved solubility and passive permeability while maintaining potency.Favorable acs.org
Addition of Chlorine at C6-positionContributed approximately a 7-fold increase in potency.Favorable acs.org
Variation of C3-substituentAn acidic group (carboxylic acid) was found to be optimal for interaction.Critical acs.org
Addition of Phenyl Phenol at C5-positionSignificantly improved potency, confirming interaction with a key hydrophobic pocket.Favorable acs.org

Development of Novel Therapeutic Lead Compounds from this compound Derivatives

The ultimate goal of medicinal chemistry is the development of new medicines. The 6-chloroindole-3-glyoxylic acid scaffold has served as the foundation for several promising therapeutic lead compounds targeting a range of diseases.

Metabolic Diseases: The most prominent example is the path to the discovery of PF-06409577, a potent and selective direct activator of AMPK for the potential treatment of diabetic nephropathy. acs.orgtocris.comcaymanchem.commedkoo.com Starting from an initial high-throughput screening hit, medicinal chemistry efforts involving optimization of the indole core led to this clinical candidate. acs.org PF-06409577 demonstrated the ability to improve kidney function and reduce proteinuria in preclinical models of diabetes. caymanchem.com Its development showcases a successful translation of a chemical scaffold into a potential therapeutic agent. mdpi.com

Antiviral Agents: The 6-chloroindole motif is a key feature in potent antiviral compounds. Derivatives of 6-chloro-tetrahydrocarbazole (a structurally related analogue) have shown impressive broad-spectrum antiviral activity, inhibiting the replication of viruses like human papillomavirus (HPV) and Epstein-Barr virus (EBV) at nanomolar concentrations. nih.gov For instance, the compound N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide was identified as a potent lead with EC50 values as low as 5 nM. nih.gov These findings highlight the potential of the 6-chloroindole core in developing new treatments for viral infections.

Anticancer Agents: The indole-3-glyoxamide structure is a well-established pharmacophore for tubulin polymerization inhibitors, which are a major class of anticancer drugs. mdpi.comajprd.com A notable example is Indibulin, which contains a 1-(4-chlorobenzyl)indol-3-yl-glyoxamide core. ajprd.comnih.gov Extensive research has shown that modifying the substituents on the indole ring and the N-aryl portion of the glyoxamide can tune the cytotoxic activity against various cancer cell lines, including those that are multi-drug resistant. nih.govnih.gov Derivatives of this compound are therefore highly promising candidates for development as novel antimitotic agents. ajprd.com

Examples of Therapeutic Lead Compounds Derived from or Related to the 6-Chloroindole Scaffold
Lead Compound/SeriesTherapeutic AreaMechanism of Action/TargetReference
PF-06409577Metabolic Disease (Diabetic Nephropathy)Direct allosteric activator of AMPK acs.orgtocris.com
6-Chloro-tetrahydrocarbazole amidesAntiviral (HPV, EBV)Inhibition of viral replication nih.gov
Indole-3-glyoxamides (e.g., Indibulin analogues)OncologyInhibition of tubulin polymerization mdpi.comajprd.com

Analytical and Spectroscopic Characterization Techniques Applied to 2 6 Chloro 3 Indolyl 2 Oxoacetic Acid and Its Derivatives

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating 2-(6-Chloro-3-indolyl)-2-oxoacetic acid from reaction mixtures and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is an effective method for the analysis and purification of indolic compounds. nih.govnih.gov A typical RP-HPLC setup for analyzing this compound would involve a C8 or C18 stationary phase column. A gradient elution system, for instance using a mixture of acidified water (e.g., with acetic acid) and an organic solvent like acetonitrile, allows for the efficient separation of the target compound from starting materials, byproducts, and degradation products. nih.gov Detection is commonly achieved using a UV detector set to the absorbance maximum of the indole (B1671886) chromophore (typically around 280 nm). nih.gov This method provides precise retention times for qualitative identification and peak areas for quantitative purity assessment. nih.govnih.gov

Typical RP-HPLC Parameters for Indolic Compounds

Parameter Condition Purpose
Column C8 or C18, 5 µm particle size Stationary phase for separation
Mobile Phase A Water with 0.1% Acetic or Formic Acid Aqueous component, controls pH
Mobile Phase B Acetonitrile or Methanol Organic component, elutes compounds
Elution Gradient Allows separation of compounds with varying polarities
Flow Rate 0.5 - 1.5 mL/min Controls speed of analysis

| Detection | UV at ~280 nm or Fluorimetric (λₑₓ = 280/λₑₘ = 350 nm) | Monitors eluting compounds |

Mass Spectrometry Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for confirming its structure through fragmentation analysis. The molecular formula of the compound is C₁₀H₆ClNO₃, giving it a molecular weight of 223.61 g/mol . cymitquimica.com

When analyzed by MS, the compound will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Therefore, peaks would be expected at m/z 223 and 225.

Electron ionization (EI) would induce predictable fragmentation. Analysis of the closely related indole-3-glyoxylic acid (lacking the chlorine) shows a molecular ion at m/z 189, with major fragments at m/z 144 (loss of COOH), 116, 89, and 63. nih.gov The fragmentation of carboxylic acids typically involves the loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). libretexts.org For this compound, the primary fragmentation pathways would likely involve the cleavage of the side chain.

Predicted Mass Spectrometry Fragmentation for this compound

m/z (for ³⁵Cl) Proposed Fragment Description
223 [C₁₀H₆³⁵ClNO₃]⁺ Molecular Ion [M]⁺
178 [C₉H₅³⁵ClNO]⁺ Loss of -COOH (45 Da)
150 [C₈H₅³⁵ClN]⁺ Loss of -COOH and -CO (73 Da total)

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While the specific crystal structure for this compound is not publicly documented, the technique would provide unambiguous proof of its structure.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields crucial data, including:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice (e.g., a, b, c, α, β, γ). nih.gov

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Intermolecular Interactions: Information on how molecules are packed in the crystal, including hydrogen bonding and other non-covalent interactions. nih.gov

For example, the crystal structure of a related compound, 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one, was determined to be in a triclinic space group with specific unit cell parameters (a = 8.1079 Å, b = 8.8699 Å, c = 9.1714 Å). nih.gov A similar analysis for this compound would confirm the planarity of the indole ring, the orientation of the chloro and oxoacetic acid substituents, and the bond lengths of the carbonyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the indole N-H proton, the C2-H proton, and the three protons on the chlorinated benzene (B151609) ring. The N-H proton typically appears as a broad singlet at a high chemical shift (>10 ppm). The C2 proton would be a singlet in the 8-9 ppm region. The aromatic protons on the 6-chloro substituted ring would appear as a characteristic pattern of doublets and a doublet of doublets in the 7-8 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, 10 distinct signals would be expected. The two carbonyl carbons (from the ketone and carboxylic acid) would be the most downfield shifted, appearing in the 160-190 ppm range. The eight carbons of the 6-chloroindole (B17816) core would have chemical shifts consistent with published data for indole and its derivatives. clockss.org The carbon atom bearing the chlorine (C-6) would have its chemical shift directly influenced by the halogen's electronegativity.

Predicted NMR Chemical Shifts (δ) for this compound (in DMSO-d₆)

Atom ¹H NMR (ppm) ¹³C NMR (ppm) Description
Side Chain
C=O (acid) - ~165 Carboxylic acid carbonyl
C=O (keto) - ~185 Ketone carbonyl
COOH ~13-14 (very broad) - Carboxylic acid proton
Indole Ring
N-H ~12 - Indole amine proton
C-2 ~8.5 (s) ~138
C-3 - ~115
C-3a - ~127
C-4 ~7.8 (d) ~122
C-5 ~7.2 (dd) ~121
C-6 - ~129 Carbon attached to Cl
C-7 ~7.7 (d) ~114

(Note: Predicted chemical shifts are estimates based on data for analogous compounds like indole-3-glyoxylic acid and 6-chloroindole and may vary based on solvent and experimental conditions). clockss.orgchemicalbook.comchemicalbook.com

Future Perspectives and Research Directions for 2 6 Chloro 3 Indolyl 2 Oxoacetic Acid

Exploration of New Synthetic Pathways Utilizing Green Chemistry Principles

Conventional chemical syntheses often rely on harsh conditions, toxic reagents, and expensive metal catalysts. organic-chemistry.org In contrast, green chemistry aims to develop more sustainable and environmentally benign processes. Future research into the synthesis of 2-(6-chloro-3-indolyl)-2-oxoacetic acid and its derivatives is increasingly likely to incorporate these principles.

Recent advancements in the synthesis of related indole (B1671886) compounds have highlighted several promising green methodologies:

Photochemical Reactions: A metal- and oxidant-free photochemical decarboxylative formylation of indoles using aqueous glyoxylic acid has been developed. organic-chemistry.org This method proceeds at room temperature under ultraviolet irradiation, offering a sustainable alternative to traditional formylation reactions. organic-chemistry.org

Electrochemical Synthesis: An electrochemical difunctionalization strategy has been demonstrated for indolizines using glyoxylic acid, proceeding without external oxidants or catalysts under mild conditions. rsc.org Evaluation of this process with green metrics has validated its sustainability. rsc.org

Water as a Green Solvent: Studies have shown the feasibility of conducting organic reactions, such as the direct amidation of esters, in water, which serves to eliminate the need for conventional organic solvents. researchgate.net

Green Catalysts: Heteropoly acids (HPAs) are emerging as promising green solid acid catalysts that can replace environmentally harmful liquid acids. researchgate.net They exhibit strong Brønsted acidity and high thermal stability, making them suitable for various organic reactions. researchgate.net

Adapting such photochemical, electrochemical, or green catalyst-based approaches could lead to more efficient, cost-effective, and environmentally friendly manufacturing processes for this compound.

High-Throughput Screening (HTS) of Diverse this compound Libraries

High-Throughput Screening (HTS) is a critical technology in drug discovery that allows for the rapid testing of thousands to millions of compounds to identify those with activity against a specific biological target. nih.gov For a compound like this compound, the creation and screening of diverse chemical libraries based on its core structure is a logical next step to discover analogues with improved potency, selectivity, and pharmacokinetic properties.

The process would involve:

Library Synthesis: The synthesis of a large collection of derivatives where different positions on the indole ring and the acetic acid moiety are systematically modified.

Assay Development: The development of a robust and facile high-throughput assay is a primary challenge for screening inhibitors. nih.gov For instance, an acylation-coupled lipophilic induction of polarization (Acyl-cLIP) method was recently developed for HTS of ZDHHC acyltransferase inhibitors, demonstrating how novel assays can accelerate the discovery process. nih.gov A similar specialized assay would be needed for the target of this compound, likely cPLA2. nih.govresearchgate.net

Screening and Hit Identification: The library would be screened against the target enzyme (e.g., cPLA2) to identify "hits"—compounds that demonstrate significant inhibitory activity. The optimization of a class of indole cPLA2 alpha inhibitors has already been successfully described, leading to potent and selective drug candidates. nih.gov

This HTS approach will accelerate the exploration of the structure-activity relationship (SAR) for this class of compounds, providing valuable data for further optimization. nih.gov

Advanced Mechanistic Studies using Biophysical Techniques

A deep understanding of how a drug molecule interacts with its target is fundamental to rational drug design. While initial assays can confirm inhibition, advanced biophysical techniques are required to elucidate the precise mechanism of action. For this compound and its derivatives, techniques such as Isothermal Titration Calorimetry (ITC) are invaluable.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. This includes:

Binding Affinity (Kd): Quantifies the strength of the interaction.

Stoichiometry (n): Determines the ratio in which the ligand and target bind.

Enthalpy (ΔH) and Entropy (ΔS): Provides insight into the forces driving the binding event.

The use of ITC has been highlighted in the characterization of other indole-based cPLA2 alpha inhibitors, demonstrating its utility in this specific field. nih.gov Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Electron Spray Ionization Mass Spectrometry (ESI-MS) can further characterize the compound and its interaction with the target protein. researchgate.net These detailed mechanistic insights are crucial for understanding how the inhibitor works at a molecular level and for guiding future structural modifications.

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a way to visualize and predict how a ligand interacts with its protein target at an atomic level. For derivatives of this compound, these methods can significantly rationalize experimental findings and guide the synthesis of more potent inhibitors.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, helping to identify key interactions such as hydrogen bonds and hydrophobic contacts within the binding site.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-target complex. This can reveal conformational changes upon binding and help assess the stability of the interaction.

These methods have been successfully applied to study other indole-2-carboxylic acid derivatives that act as dual inhibitors of IDO1 and TDO. nih.gov In that research, molecular docking and MD simulations were used to predict the binding modes of the compounds within the enzyme binding pockets, providing insights that are critical for further structural optimization. nih.gov Applying similar computational studies to this compound and its target would be a highly effective strategy to accelerate the drug design cycle.

Potential for Derivatization into Prodrugs or Targeted Delivery Systems

While a compound may show high potency in vitro, its effectiveness in vivo can be limited by poor pharmacokinetic properties, such as rapid metabolism or an inability to reach the target tissue. mdpi.com Prodrugs are chemically modified versions of an active drug that are inactive until they undergo a transformation in the body to release the parent compound. nih.gov This strategy can be used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

For indole-based compounds, a known metabolic liability is glucuronidation. mdpi.com Research on 2-aryl-2-(3-indolyl)acetohydroxamic acids, which showed promising antitumor activity in vitro but were ineffective in animal models due to rapid metabolism, led to the synthesis of methyl ester derivatives. mdpi.com This derivatization was an attempt to protect the metabolically vulnerable group and improve the pharmacokinetic profile. mdpi.com

Future research on this compound could explore similar derivatization strategies to create prodrugs with enhanced stability and bioavailability. Furthermore, these derivatives could be incorporated into targeted delivery systems, such as antibody-drug conjugates (ADCs) or polymer-drug conjugates, which are designed to deliver cytotoxic agents specifically to cancer cells, thereby increasing efficacy and reducing off-target side effects. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.